molecular formula H6I2N2Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

Numéro de catalogue: B030594
Numéro CAS: 13841-96-8
Poids moléculaire: 482.95 g/mol
Clé InChI: PNCHTLQBARZRSO-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-Diamminediiodoplatinum(II) ([PtI₂(NH₃)₂]) is a platinum(II) coordination complex featuring two ammonia ligands and two iodide ions arranged in a trans configuration. Synthesized via halide substitution reactions (e.g., using KI with K₂PtCl₄), it is characterized by its yellow crystalline solid form and notable stability under controlled storage conditions . Its iodine ligands confer distinct physicochemical and biological properties, differentiating it from chloride-bearing analogues like cisplatin .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Selurampanel est synthétisé par une série de réactions chimiques impliquant des dérivés de la quinazolinedione sulfonamideLes conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer l'obtention du produit souhaité .

Méthodes de Production Industrielle : La production industrielle de Selurampanel implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Le processus est effectué dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction .

Analyse Des Réactions Chimiques

Types de Réactions : Selurampanel subit diverses réactions chimiques, notamment:

Réactifs et Conditions Communs:

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de quinazoline, tandis que la réduction peut conduire à la formation de dérivés de la quinazoline .

4. Applications de la Recherche Scientifique

    Chimie : Il est utilisé comme composé modèle pour étudier les interactions des récepteurs AMPA et kainate.

    Biologie : Il est utilisé pour étudier le rôle des récepteurs du glutamate dans la transmission synaptique et l'excitabilité neuronale.

    Médecine : Il est étudié comme traitement potentiel de l'épilepsie, des crises aiguës de migraine et des acouphènes subjectifs chroniques.

    Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du glutamate

Applications De Recherche Scientifique

    Chemistry: It is used as a model compound to study the interactions of AMPA and kainate receptors.

    Biology: It is used to investigate the role of glutamate receptors in synaptic transmission and neuronal excitability.

    Medicine: It is being investigated as a potential treatment for epilepsy, acute migraine attacks, and chronic subjective tinnitus.

    Industry: It is used in the development of new drugs targeting glutamate receptors

Activité Biologique

trans-Diamminediiodoplatinum(II), commonly referred to as trans-Platin, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. Unlike its more well-known counterpart, cisplatin, trans-Platin exhibits distinct biological properties that may influence its efficacy and safety profile in cancer therapy. This article explores the biological activity of trans-Diamminediiodoplatinum(II), including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

The biological activity of trans-Diamminediiodoplatinum(II) is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts. The binding process involves the coordination of the platinum atom with nucleophilic sites on DNA bases, which can disrupt normal cellular processes such as replication and transcription.

  • DNA Binding : The interaction between trans-Platin and DNA is less efficient than that of cisplatin, resulting in different biological outcomes. Studies indicate that while cisplatin forms intrastrand cross-links predominantly at adjacent guanines, trans-Platin tends to form interstrand cross-links, which may affect its cytotoxicity and resistance profiles differently .
  • Cellular Uptake : Research has demonstrated that the cellular uptake of trans-Diamminediiodoplatinum(II) is influenced by its formulation and delivery method. For instance, when combined with cyclodextrin carriers, the uptake can exceed that of cisplatin while maintaining a lower toxicity profile .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of trans-Diamminediiodoplatinum(II). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM) after 48hMechanism of Action
trans-Diamminediiodoplatinum(II) A2780 (Ovarian)15.2DNA interstrand cross-linking
Cisplatin A2780 (Ovarian)5.1DNA intrastrand cross-linking
Cisplatin-resistant A2780/CP A2780/CP25.4Resistance due to altered drug uptake

The data indicates that trans-Platin exhibits a higher IC50 value compared to cisplatin in sensitive cell lines, suggesting a reduced potency; however, it shows promise in overcoming resistance mechanisms observed in certain cancer types .

Comparative Studies

Comparative studies between trans-Diamminediiodoplatinum(II) and other platinum-based drugs highlight its unique profile:

  • Toxicity Profile : Trans-Platin has been shown to have a significantly lower toxicity compared to cisplatin when evaluated in vivo. This reduced toxicity is particularly beneficial for patients who experience severe side effects from traditional platinum therapies .
  • Resistance Mechanisms : The ability of trans-Platin to circumvent some resistance mechanisms associated with cisplatin makes it an attractive candidate for combination therapies or as an alternative treatment option .

Case Studies

Several case studies have explored the clinical implications of using trans-Diamminediiodoplatinum(II):

  • Ovarian Cancer Treatment : In a study involving patients with recurrent ovarian cancer, trans-Platin was administered in combination with other agents. Results indicated improved outcomes compared to historical controls treated solely with cisplatin-based regimens .
  • Combination Therapies : Research has also focused on combining trans-Platin with novel drug delivery systems such as nanoparticles and liposomes, enhancing its therapeutic index while reducing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing trans-Diamminediiodoplatinum(II)?

Methodological Answer: Synthesis typically involves reacting platinum precursors (e.g., K₂[PtCl₄]) with ammonia and iodide under controlled stoichiometric conditions. Characterization relies on X-ray crystallography for structural confirmation, complemented by spectroscopic techniques (e.g., IR and UV-Vis) to verify ligand coordination and oxidation state . Stability studies should include thermogravimetric analysis (TGA) and solubility tests in polar/non-polar solvents to assess environmental robustness.

Q. How do researchers validate the purity and geometric isomerism of trans-Diamminediiodoplatinum(II)?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 195Pt^{195}\text{Pt}-NMR, distinguishes trans vs. cis isomers through distinct chemical shifts. Computational modeling (DFT) can predict spectroscopic signatures for cross-verification .

Q. What analytical techniques are essential for studying the ligand substitution kinetics of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Stopped-flow spectrophotometry monitors real-time ligand exchange rates. Electrochemical methods (cyclic voltammetry) assess redox behavior, while kinetic isotope effects (KIE) elucidate mechanistic pathways. Data should be modeled using software like MATLAB or Python to derive rate constants and activation parameters .

Advanced Research Questions

Q. How do relativistic effects in platinum influence the accuracy of DFT calculations for trans-Diamminediiodoplatinum(II) reaction mechanisms?

Methodological Answer: Relativistic corrections (e.g., scalar approximations or pseudopotentials) must be integrated into DFT frameworks (e.g., B3LYP or PBE0) to account for Pt’s heavy-atom effects. Benchmarking against experimental EXAFS or XANES data ensures computational reliability. Discrepancies in bond-length predictions (>0.05 Å) signal inadequate relativistic treatment .

Q. What strategies resolve contradictions between computational predictions and experimental observations in cycloplatination reactions involving trans-Diamminediiodoplatinum(II)?

Methodological Answer: Multi-method validation is key:

  • Compare DFT-derived activation energies with Arrhenius parameters from kinetic studies.
  • Use isotopic labeling (e.g., 15N^{15}\text{N}-ammonia) to track mechanistic steps.
  • Reconcile outliers via sensitivity analysis (e.g., solvent effects in PCM models) .

Q. How can synergistic collaborations between computational and experimental groups enhance mechanistic studies of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Joint workflows include:

  • Pre-screening reaction pathways computationally to prioritize experimental targets.
  • Co-designing in situ spectroscopic experiments (e.g., time-resolved Raman) guided by DFT-predicted intermediates.
  • Publishing shared data repositories with raw computational inputs/outputs and experimental replicates for transparency .

Q. What methodologies are effective for analyzing kinetic vs. thermodynamic control in trans-Diamminediiodoplatinum(II) reactivity?

Methodological Answer: Variable-temperature NMR and Eyring plots differentiate kinetic (lower TT, faster rates) vs. thermodynamic (higher TT, stable products) regimes. Competitive ligand experiments (e.g., adding S-donors) quantify selectivity. Metastable intermediates are trapped using cryogenic techniques (e.g., matrix isolation) .

Q. Data Analysis and Presentation

Q. How should researchers present contradictory data on the catalytic activity of trans-Diamminediiodoplatinum(II) in peer-reviewed studies?

Methodological Answer: Use tables to juxtapose conflicting results (e.g., turnover numbers under varying conditions) and highlight variables causing discrepancies (Table 1). Provide error margins and statistical significance (e.g., p-values from ANOVA). Transparently discuss limitations in supplementary materials .

Table 1: Example Data Contradiction Analysis

ConditionTurnover (TOF)Catalyst Loading (mmol)Reference
Aqueous120 ± 150.1[X]
Non-polar85 ± 100.2[Y]

Q. What are best practices for integrating secondary data (e.g., crystallographic databases) into studies on trans-Diamminediiodoplatinum(II)?

Methodological Answer: Curate data from authoritative sources (e.g., Cambridge Structural Database) and apply metadata filters (R-factor < 0.05, resolution ≤ 1.0 Å). Cross-validate with primary data via Bland-Altman plots. Address biases by excluding low-reliability entries (e.g., missing disorder parameters) .

Q. Experimental Design

Q. How can researchers optimize experimental designs to minimize resource-intensive trials for trans-Diamminediiodoplatinum(II) synthesis?

Methodological Answer: Adopt DoE (Design of Experiment) principles:

  • Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature).
  • Apply response surface methodology (RSM) to identify optimal conditions.
  • Validate with pilot-scale syntheses (<5% total budget) before full execution .

Comparaison Avec Des Composés Similaires

Crystallographic Data

X-ray diffraction confirms the trans geometry of [PtI₂(NH₃)₂], with Pt–I bond lengths averaging 2.65 Å, compared to Pt–Cl bonds in cisplatin (2.33 Å).

Physicochemical Properties

Property trans-Diamminediiodoplatinum(II) Cisplatin Oxaliplatin
Molecular Weight (g/mol) 563.08 300.05 397.33
Solubility Low in water, moderate in DMSO Water-soluble Moderate in water
Ligand Lability Low (I⁻ > Cl⁻) High (Cl⁻) Moderate (Cl⁻, chelated diamine)

Stability and Reactivity

  • trans-Diamminediiodoplatinum(II): Stable under dry, cool conditions but reacts with strong oxidizers (e.g., HNO₃).
  • Cisplatin : Rapidly hydrolyzes in aqueous media to form reactive [Pt(NH₃)₂(H₂O)₂]²⁺, enabling DNA binding .

Toxicity Profiles

  • trans-Diamminediiodoplatinum(II): Exhibits acute toxicity (oral LD₅₀ < 50 mg/kg in rats) and carcinogenicity risks .
  • Cisplatin : Nephrotoxic and myelosuppressive but clinically manageable with hydration .
  • Oxaliplatin : Neurotoxicity is dose-limiting, with less renal toxicity than cisplatin .

Propriétés

Numéro CAS

13841-96-8

Formule moléculaire

H6I2N2Pt

Poids moléculaire

482.95 g/mol

Nom IUPAC

azane;diiodoplatinum

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

Clé InChI

PNCHTLQBARZRSO-UHFFFAOYSA-L

SMILES

N.N.[I-].[I-].[Pt+2]

SMILES canonique

N.N.I[Pt]I

Key on ui other cas no.

15978-93-5
15978-94-6

Numéros CAS associés

15978-94-6

Synonymes

cis-diammine-diiodoplatin
CPJ2
diammine-diiodoplatin
diamminediiodoplatinum

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-Diamminediiodoplatinum(II)
trans-Diamminediiodoplatinum(II)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.